molecular formula C12H16N2O B362997 (1-butyl-1H-benzimidazol-2-yl)methanol CAS No. 305347-21-1

(1-butyl-1H-benzimidazol-2-yl)methanol

Cat. No. B362997
CAS RN: 305347-21-1
M. Wt: 204.27g/mol
InChI Key: YKBVLHMDODYGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-butyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the formula C₁₂H₁₆N₂O . It is related to benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore, a part of a molecule which is responsible for its biological activity .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . It was also used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .


Molecular Structure Analysis

The molecular structure of “(1-butyl-1H-benzimidazol-2-yl)methanol” consists of a benzimidazole ring attached to a methanol group . The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole .


Chemical Reactions Analysis

Benzimidazole derivatives have been used in various chemical reactions. For example, 2-Benzimidazolemethanol was used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including “(1-butyl-1H-benzimidazol-2-yl)methanol”, have been reported to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

Some benzimidazole derivatives have shown promising anticancer activity. For instance, a series of 1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one and its 1-methyl analogues were synthesized and evaluated against HEPG2 (human liver carcinoma cell line) and PC12 (pheochromocytoma of the rat adrenal medulla) cells .

Antiviral Activity

Benzimidazole derivatives have also been reported to exhibit antiviral activity . This suggests that “(1-butyl-1H-benzimidazol-2-yl)methanol” could potentially be used in the development of antiviral drugs.

Antiparasitic Activity

Benzimidazole derivatives are known for their antiparasitic properties . They have been used in the treatment of parasitic diseases, which suggests that “(1-butyl-1H-benzimidazol-2-yl)methanol” could have potential applications in this area.

Fluorescent Probe for Phosgene Detection

A study reported the use of a new fluorescent probe (bis-(1H-benzimidazol-2-yl)-methanone) for the rapid detection of phosgene . The probe is based on the easily prepared bis-(1H-benzimidazol-2-yl), which can quickly combine with phosgene to obtain a six-membered cyclic carbamylation product showing fluorescence turn-on.

Catalyst for Synthesis of Dimethyl Carbonate

A new complex, bis [2-(1H-benzimidazol-2-yl)benzoato]nickel (II) (NiL 2), has been synthesized and characterized. It was used as a catalyst for the synthesis of dimethyl carbonate (DMC) from methanol and CO2 in the presence of dicyclohexyl carbodiimide (DCC) as a promoter .

Safety and Hazards

“(1-butyl-1H-benzimidazol-2-yl)methanol” is classified as an irritant . This means it may cause skin irritation or serious eye irritation.

Future Directions

The future directions of research on “(1-butyl-1H-benzimidazol-2-yl)methanol” and related compounds could involve further exploration of their pharmacological activities, given the importance of the benzimidazole moiety in medicinal chemistry . Additionally, these compounds could be used as intermediates in the synthesis of other compounds .

properties

IUPAC Name

(1-butylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,15H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBVLHMDODYGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-butyl-1H-benzimidazol-2-yl)methanol

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